3-Amino-2,4,6-trichlorophenol

Description

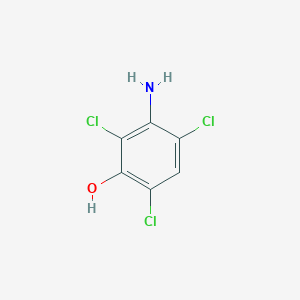

3-Amino-2,4,6-trichlorophenol (C₆H₄Cl₃NO) is a chlorinated phenolic compound featuring an amino group (-NH₂) at the 3-position and chlorine substituents at the 2-, 4-, and 6-positions of the benzene ring. Chlorophenols are widely studied for their industrial uses, environmental persistence, and toxicity, making this class of compounds critical for regulatory and analytical chemistry .

Properties

CAS No. |

35869-49-9 |

|---|---|

Molecular Formula |

C6H4Cl3NO |

Molecular Weight |

212.5 g/mol |

IUPAC Name |

3-amino-2,4,6-trichlorophenol |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |

InChI Key |

FVWRGRIEWWZRHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2,4,6-trichlorophenol can be synthesized through the chlorination of phenol followed by amination. The chlorination process involves the electrophilic substitution of phenol with chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 2,4,6-trichlorophenol is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phenol followed by catalytic amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4,6-trichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols or amines.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled temperatures and pH conditions.

Major Products Formed:

Oxidation: Formation of chlorinated quinones.

Reduction: Formation of less chlorinated phenols and amines.

Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

3-Amino-2,4,6-trichlorophenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and chromatographic analysis.

Biology: Investigated for its antimicrobial properties against bacteria and fungi.

Medicine: Explored for potential therapeutic effects, including anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,4,6-trichlorophenol involves its interaction with cellular components. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. It also affects cellular pathways by disrupting membrane integrity and inducing oxidative stress. These actions result in antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The position and number of chlorine atoms and functional groups (e.g., -NH₂) significantly influence chemical reactivity, solubility, and environmental impact. Key analogues include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Amino-2,4,6-trichlorophenol | Not explicitly listed | C₆H₄Cl₃NO | NH₂ (3), Cl (2,4,6) | ~212.46 (estimated) |

| 2,4,6-Trichlorophenol | 88-06-2 | C₆H₃Cl₃O | Cl (2,4,6) | 197.45 |

| 2-Amino-3,4,6-trichlorophenol | 6358-15-2 | C₆H₄Cl₃NO | NH₂ (2), Cl (3,4,6) | 212.46 |

| 3,4,5-Trichlorophenol | 609-19-8 | C₆H₃Cl₃O | Cl (3,4,5) | 197.45 |

| 2,3,4,6-Tetrachlorophenol | 58-90-2 | C₆H₃Cl₄O | Cl (2,3,4,6) | 231.89 |

Key Observations :

- Isomer Differences: 2-Amino-3,4,6-trichlorophenol (CAS 6358-15-2) is a positional isomer with the amino group at the 2-position. Such isomerism can lead to differences in biological activity and environmental degradation pathways .

Physicochemical Properties

Solubility and Stability

- This compound: Predicted to have moderate aqueous solubility due to the polar -NH₂ group, though exact data are unavailable.

- 2,4,6-Trichlorophenol: Low water solubility (0.45 g/L at 20°C) and high stability under neutral conditions .

- Amino-Substituted Analogues: Amino groups generally increase solubility; e.g., 3-amino-2-methylphenol (CAS 53222-92-7) has a solubility of ~4.8 g/L in water .

Adsorption and Environmental Persistence

Chlorophenols adsorb strongly to organic matter and sediments due to hydrophobicity. The amino group in this compound may reduce adsorption compared to fully chlorinated analogues like 2,3,4,6-tetrachlorophenol (log Kₒw = 4.1) .

Toxicity and Environmental Impact

- Chlorophenols: 2,4,6-Trichlorophenol is classified as a priority pollutant by the EPA due to carcinogenicity and bioaccumulation .

- Amino Derivatives: The -NH₂ group may alter toxicity profiles. For example, aminophenols exhibit lower acute toxicity than their chlorinated counterparts but may form hazardous metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.